molecular formula C14H13NO2S2 B284792 5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one

5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one

Cat. No.: B284792
M. Wt: 291.4 g/mol
InChI Key: DPZASWAPDSYRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one is not fully understood. However, it is thought to exert its biological effects by interacting with specific cellular targets, such as enzymes or receptors.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. This compound has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial activity. Additionally, it has been shown to modulate the expression of specific genes and proteins, suggesting that it may have a wide range of biological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one in lab experiments is its potent biological activity. This compound has been shown to exhibit significant effects at relatively low concentrations, making it a useful tool for studying cellular pathways and mechanisms. However, one limitation of using this compound is its synthetic nature. As such, it may not accurately reflect the behavior of naturally occurring compounds in biological systems.

Future Directions

There are several potential future directions for research on 5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one. One area of interest is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets. Finally, investigations into the potential side effects and toxicity of this compound are also needed to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one involves the reaction of 2-(4-methylphenyl)thiazolidin-4-one with 2-chloro-3-formylchromone in the presence of potassium carbonate and DMF. The resulting compound is then treated with Lawesson's reagent to yield the final product.

Scientific Research Applications

Several studies have investigated the potential applications of 5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one in the field of medicine. One study found that this compound exhibited significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Another study found that this compound had potent anti-cancer activity, suggesting that it could be used as a chemotherapeutic agent.

Properties

Molecular Formula

C14H13NO2S2

Molecular Weight

291.4 g/mol

IUPAC Name

10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one

InChI

InChI=1S/C14H13NO2S2/c1-14-6-17-9-5-3-2-4-8(9)10(14)11-12(18-7-14)15-13(16)19-11/h2-5,10H,6-7H2,1H3,(H,15,16)

InChI Key

DPZASWAPDSYRFK-UHFFFAOYSA-N

SMILES

CC12COC3=CC=CC=C3C1C4=C(NC(=O)S4)SC2

Canonical SMILES

CC12COC3=CC=CC=C3C1C4=C(NC(=O)S4)SC2

Origin of Product

United States

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